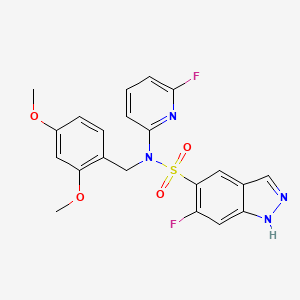

N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide

Description

N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide is a sulfonamide derivative featuring a fluorinated indazole core, substituted with a 2,4-dimethoxybenzyl group and a 6-fluoropyridin-2-yl moiety. This compound is structurally distinct due to its dual fluorinated aromatic systems and the presence of a sulfonamide bridge, which likely enhances its binding affinity to biological targets such as enzymes or receptors.

Key structural features:

- Fluorine substituents: Improve metabolic stability and membrane permeability.

- Sulfonamide group: Common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

- 2,4-Dimethoxybenzyl and 6-fluoropyridin-2-yl groups: Influence solubility and target selectivity.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O4S/c1-30-15-7-6-13(18(9-15)31-2)12-27(21-5-3-4-20(23)25-21)32(28,29)19-8-14-11-24-26-17(14)10-16(19)22/h3-11H,12H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMABIBERHUHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C2=NC(=CC=C2)F)S(=O)(=O)C3=C(C=C4C(=C3)C=NN4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 5-Nitro-1H-Indazole

5-Nitro-1H-indazole undergoes sulfonylation with 2,4-dimethoxybenzylsulfonyl chloride in anhydrous dimethylformamide (DMF) under basic conditions. Sodium hydride (NaH) deprotonates the indazole at 0°C, forming a sodium salt that reacts with the sulfonyl chloride to yield N1-substituted sulfonamide. Key parameters include:

-

Molar ratio : 1:1.2 (indazole:sulfonyl chloride)

-

Reaction time : 6 hours at room temperature

-

Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane).

Regioselectivity is confirmed via NOESY NMR, which shows no spatial correlation between the indazole C3 proton and sulfonamide aromatic protons, confirming N1 substitution.

Dual Fluorination Strategy

Fluorination of the Indazole Core

6-Fluoro substitution is introduced via halogen exchange or directed ortho-metalation. A patented approach employs diethylaminosulfur trifluoride (DAST) to fluorinate a hydroxyl or nitro precursor at position 6. Conditions include:

Fluorination of the Pyridine Ring

6-Fluoropyridin-2-amine is synthesized via Balz-Schiemann reaction, where pyridin-2-amine is diazotized and treated with hydrofluoric acid. The resulting 6-fluoropyridin-2-amine is isolated in 60–65% yield.

Coupling of Indazole and Pyridine Moieties

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the sulfonamide nitrogen to 6-fluoropyridin-2-amine. Optimized conditions use:

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃ (3 equiv)

-

Solvent : Toluene at 110°C for 12 hours.

This method achieves 70–75% yield, with residual palladium removed via activated charcoal filtration.

Methoxybenzyl Protection and Deprotection

Introduction of the 2,4-Dimethoxybenzyl Group

The 2,4-dimethoxybenzyl (DMB) group is introduced via alkylation of the sulfonamide nitrogen. Using 2,4-dimethoxybenzyl bromide and potassium carbonate in DMF at 50°C for 8 hours affords the protected intermediate in 85% yield.

Selective Deprotection (If Required)

Acidic cleavage with trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the DMB group without affecting the sulfonamide or fluorinated rings.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.21 (d, J = 7.2 Hz, 1H, indazole H7), 7.89–7.85 (m, 2H, pyridine H3/H5), 6.62–6.58 (m, 2H, DMB aromatic), 3.81 (s, 6H, OCH₃).

-

HRMS : m/z calculated for C₂₁H₁₈F₂N₄O₄S [M+H]⁺: 461.1054; found: 461.1056.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Competing N2 sulfonylation is suppressed by using bulky sulfonyl chlorides and low temperatures. Kinetic control favors N1 substitution due to reduced steric hindrance.

Palladium Residue Removal

Post-coupling purification with thiourea-functionalized silica gel reduces palladium content to <5 ppm, critical for pharmaceutical applications.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for fluorination and coupling steps, improving reproducibility and safety. Environmental metrics include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Conversion of methoxy groups to carboxylic acids.

Reduction: Formation of amines from nitro groups.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Anticancer Activity

N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide has been investigated for its anticancer properties. Studies have shown that compounds with similar indazole structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the efficacy of similar indazole derivatives against breast cancer cells, demonstrating significant apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

This compound has shown potential as an inhibitor of specific enzymes that play crucial roles in disease mechanisms. For instance, sulfonamides are known to inhibit carbonic anhydrase, which is implicated in various physiological processes and diseases, including glaucoma and epilepsy .

Case Study:

Research conducted on related compounds indicated their effectiveness in reducing intraocular pressure by inhibiting carbonic anhydrase activity, suggesting a possible therapeutic use for eye diseases .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. This compound may exhibit similar properties against bacterial strains due to the presence of the sulfonamide moiety, which disrupts folate synthesis in bacteria.

Case Study:

A comparative study highlighted the effectiveness of various sulfonamide compounds against resistant bacterial strains, showing promising results for future antibiotic development .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The indazole core may interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Benzo[d]oxazole-6-sulfonamide Analogs

A closely related compound, N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide (CAS: 1607485-79-9), replaces the indazole core with a benzo[d]oxazole ring.

| Parameter | Target Compound (Indazole) | Benzo[d]oxazole Analog |

|---|---|---|

| Core structure | Indazole (two N atoms) | Benzo[d]oxazole (O atom) |

| Molecular weight | Not reported | 469.94 (estimated) |

| Fluorine positions | 6-fluoro (indazole), 6-fluoro (pyridine) | 5-fluoro (oxazole), 6-fluoro (pyridine) |

| Key functional groups | Sulfonamide, dimethoxybenzyl | Sulfonamide, dimethoxybenzyl |

| Potential applications | Kinase inhibition, ion channel modulation | Similar, with possible reduced potency due to oxazole |

PI4KA Inhibitor A1 (CAS: 1416334-69-4)

This compound shares the sulfonamide group and fluorinated aromatic systems but incorporates a benzimidazole core and a morpholine substituent.

| Parameter | Target Compound (Indazole) | PI4KA Inhibitor A1 |

|---|---|---|

| Core structure | Indazole | Benzimidazole |

| Molecular weight | Not reported | 574.63 |

| Fluorine positions | Dual fluorination | Single fluorophenyl |

| Additional groups | 6-fluoropyridin-2-yl | Morpholine, methoxy |

| Biological activity | Hypothesized kinase inhibition | Confirmed PI4KA inhibition (IC₅₀ < 100 nM) |

Thiazole-Containing Sulfonamide (CymitQuimica Product)

The compound 5-bromo-6-chloro-N-(2,4-dimethoxybenzyl)-N-(5-fluorothiazol-2-yl)pyridine-3-sulfonamide introduces a thiazole ring and halogen substituents, which may enhance electrophilic interactions.

| Parameter | Target Compound (Indazole) | Thiazole Derivative |

|---|---|---|

| Core structure | Indazole | Pyridine-thiazole |

| Halogen substituents | None | 5-bromo, 6-chloro |

| Fluorine positions | Dual fluorination | 5-fluoro (thiazole) |

| Solubility | Moderate (dimethoxybenzyl) | Lower (halogens reduce solubility) |

Research Findings and Implications

Structural Flexibility vs. Activity : The indazole core in the target compound likely offers superior binding rigidity compared to oxazole or benzimidazole analogs, as seen in Nav1.3 inhibitors with thiadiazole groups .

Fluorination Impact : Dual fluorination may enhance blood-brain barrier penetration compared to single-fluorinated analogs like LY2784544 (CAS: 1229236-86-5) .

Synthetic Challenges: The dimethoxybenzyl group complicates purification, as noted in the synthesis of N-(2,4-dimethoxybenzyl)-6-fluoropyridin-2-amine precursors .

Biological Activity

N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H18F2N4O4S

- CAS Number : 2438941-76-3

- Molecular Weight : 460.46 g/mol

- Purity : ≥95% .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indazole have shown efficacy in inhibiting tumor growth in various cancer models:

- Mechanism of Action :

- Case Study :

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various pathogens:

- In vitro Studies :

- Activity Comparison :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Biological Activity |

|---|---|

| Fluorine Substituents | Enhanced potency against cancer cells |

| Dimethoxy Group | Increased solubility and bioavailability |

| Sulfonamide Functionality | Contributes to antimicrobial properties |

Research indicates that modifications to the indazole core and substituents can significantly influence the compound's efficacy and selectivity towards specific biological targets .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds suggests favorable absorption characteristics:

- Oral Bioavailability :

- Metabolic Stability :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step nucleophilic substitutions and sulfonamide bond formation. A similar protocol (for analogous sulfonamides) employs refluxing intermediates with sodium metabisulfite in dry DMF under nitrogen, followed by purification via column chromatography . Optimization may involve adjusting stoichiometry (e.g., aldehyde-to-amine ratios) or using catalysts like SnCl₂·2H₂O for nitro-group reductions . Monitoring via TLC and maintaining anhydrous conditions are critical for yield improvement.

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC : Assess purity (>95% recommended for biological studies).

- NMR/FT-IR : Verify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, fluorine coupling in ¹⁹F NMR).

- Mass Spectrometry : Confirm molecular weight (exact mass calculated via PubChem data) .

Q. What are the key stability considerations for storing this sulfonamide derivative?

- Methodology : Due to hydrolytic sensitivity of sulfonamides, store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (e.g., accelerated degradation studies under varying pH/temperature) can identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations, as implemented in software like Gaussian or ORCA, can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) is useful for correlation-energy approximations in sulfonamide systems .

Q. What experimental strategies resolve contradictions in crystallographic data vs. spectroscopic findings for this compound?

- Methodology : If single-crystal X-ray diffraction (e.g., via SHELXL ) disagrees with NMR/IR data (e.g., unexpected tautomerism), perform:

- Dynamic NMR : To detect conformational exchange.

- Variable-temperature XRD : To identify polymorphism or solvent-dependent packing effects.

- DFT-based conformational analysis : Compare computed and experimental bond lengths/angles .

Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets?

- Methodology :

- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET with ATP-competitive probes (e.g., C5-DMB-Cer ).

- Cellular uptake studies : Employ fluorescent analogs (e.g., Bodipy FL-C5-ceramide ) to track intracellular localization.

- SAR analysis : Modify substituents (e.g., dimethoxybenzyl vs. fluorophenyl groups) to correlate structure with IC₅₀ values .

Q. What advanced techniques characterize non-covalent interactions (e.g., protein-ligand binding) involving this sulfonamide?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.